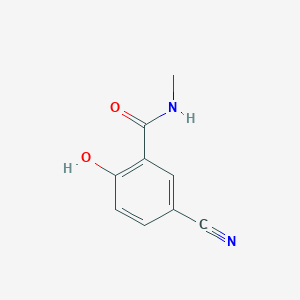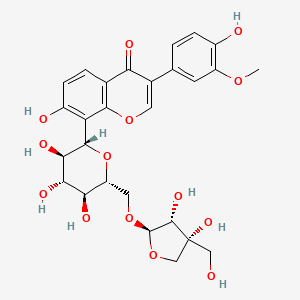
8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxymirificin is a natural flavonoid compound derived from the roots of Pueraria lobata . It has a molecular formula of C27H30O14 and a molecular weight of 578.5 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxymirificin typically involves multiple steps, including the extraction of the compound from natural sources and subsequent purification. The extraction process often uses solvents such as DMSO, pyridine, methanol, and ethanol . The synthetic routes may involve the use of specific reagents and catalysts to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of 3’-Methoxymirificin involves large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity, often using advanced techniques such as chromatography and crystallization. The compound is then packaged and stored under controlled conditions to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Methoxymirificin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving 3’-Methoxymirificin include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of 3’-Methoxymirificin depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and purity .
Aplicaciones Científicas De Investigación
3’-Methoxymirificin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and a synthetic precursor for other compounds . In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, 3’-Methoxymirificin is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties . In industry, it is used in the development of new pharmaceuticals and cosmetic products .
Mecanismo De Acción
The mechanism of action of 3’-Methoxymirificin involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular function and gene expression .
Comparación Con Compuestos Similares
3’-Methoxymirificin is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as daidzein, genistein, and puerarin . These compounds share some structural similarities but differ in their specific functional groups and biological effects. The uniqueness of 3’-Methoxymirificin lies in its methoxy group, which contributes to its distinct pharmacological properties .
Propiedades
Fórmula molecular |
C27H30O14 |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-37-16-6-11(2-4-14(16)29)13-7-38-23-12(19(13)31)3-5-15(30)18(23)24-22(34)21(33)20(32)17(41-24)8-39-26-25(35)27(36,9-28)10-40-26/h2-7,17,20-22,24-26,28-30,32-36H,8-10H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |
Clave InChI |
LAPFWPVLUSRPKY-JXEKJTPYSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




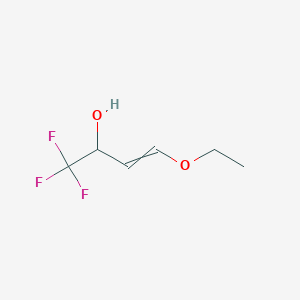

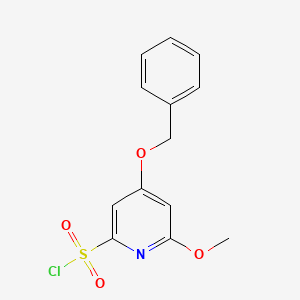
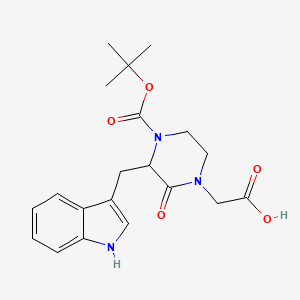
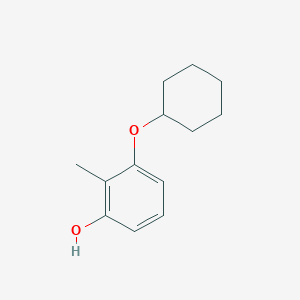

![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
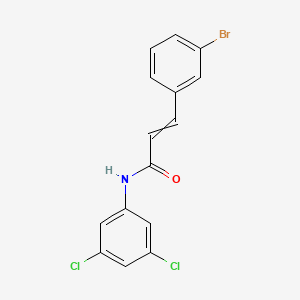
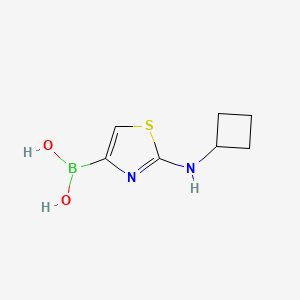
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
